High Commercial Purity Facilitates Reproducible Synthetic Outcomes in Cross-Coupling Reactions
Commercially available 5-bromo-6-isopropoxy-1H-indazole is supplied with a purity of 98%, as specified by multiple vendors . This level of purity is critical for ensuring high yields and minimizing side products in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where the bromine atom is utilized as a reactive handle. While generic 5-bromo-1H-indazole is also available in high purity, its lack of the 6-isopropoxy group limits its utility in SAR studies where that specific substitution is required. The isomeric variant, 6-bromo-5-isopropoxy-1H-indazole (CAS: 1374651-77-0), is also offered at similar purity, but its different substitution pattern dictates its use in entirely different synthetic pathways, highlighting the importance of selecting the correct isomer for a given research program.
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 5-Bromo-1H-indazole: 96%+ (typical); 6-Bromo-5-isopropoxy-1H-indazole: 98% |
| Quantified Difference | 0-2% |
| Conditions | Commercial supplier specifications |
Why This Matters
High purity (>98%) is a prerequisite for reproducible and high-yielding synthetic transformations, reducing the risk of side reactions and simplifying purification.
